4-(Pentyloxy)piperidine

Description

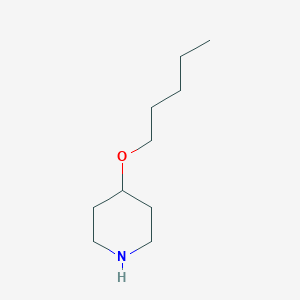

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pentoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-9-12-10-5-7-11-8-6-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJZNTFGWYHPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655667 | |

| Record name | 4-(Pentyloxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-47-1 | |

| Record name | 4-(Pentyloxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Investigations of 4 Pentyloxy Piperidine Systems

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By examining the interaction of electromagnetic radiation with 4-(pentyloxy)piperidine, specific details about its atomic connectivity, functional groups, and electronic environment can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The predicted chemical shifts for this compound are instrumental in confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the pentyloxy side chain. The protons on the carbon adjacent to the oxygen of the pentyloxy group are anticipated to be the most deshielded among the aliphatic protons of the side chain due to the oxygen's electron-withdrawing nature. The protons on the piperidine ring will show characteristic splitting patterns influenced by their axial or equatorial positions and their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon in the pentyloxy chain and the piperidine ring. The carbon atom of the piperidine ring bonded to the oxygen atom is predicted to have the highest chemical shift within the ring system due to the deshielding effect of the electronegative oxygen.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine-H (axial, C2/C6) | 2.60 - 2.75 | 45.0 - 47.0 |

| Piperidine-H (equatorial, C2/C6) | 3.05 - 3.20 | 45.0 - 47.0 |

| Piperidine-H (axial, C3/C5) | 1.40 - 1.55 | 31.0 - 33.0 |

| Piperidine-H (equatorial, C3/C5) | 1.85 - 2.00 | 31.0 - 33.0 |

| Piperidine-H (C4) | 3.40 - 3.55 | 72.0 - 74.0 |

| Pentyloxy-H (C1') | 3.45 - 3.60 | 68.0 - 70.0 |

| Pentyloxy-H (C2') | 1.50 - 1.65 | 29.0 - 31.0 |

| Pentyloxy-H (C3') | 1.30 - 1.45 | 28.0 - 30.0 |

| Pentyloxy-H (C4') | 1.25 - 1.40 | 22.0 - 24.0 |

| Pentyloxy-H (C5') | 0.85 - 0.95 | 13.5 - 15.5 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-O, C-N, and N-H stretching and bending vibrations. A prominent C-O-C stretching band from the ether linkage is anticipated, alongside the characteristic N-H stretching vibration of the secondary amine in the piperidine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The spectrum is expected to show strong signals for the symmetric vibrations of the carbon skeleton.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3350 | 3300 - 3350 |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C-O-C Stretch (asymmetric) | 1080 - 1150 | Weak |

| C-N Stretch | 1150 - 1250 | 1150 - 1250 |

| CH₂ Bending (scissoring) | 1450 - 1470 | 1450 - 1470 |

| N-H Bend | 1590 - 1650 | Weak |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

Under EI conditions, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern is expected to be influenced by the presence of the ether linkage and the piperidine ring. Key fragmentation pathways would likely involve the cleavage of the C-O bond of the ether, leading to the loss of the pentyl group or the pentyloxy group. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a characteristic fragmentation pathway for cyclic amines.

Predicted Key Mass Fragments for this compound:

| m/z Value | Proposed Fragment |

| 171 | [M]⁺ |

| 100 | [M - C₅H₁₁O]⁺ |

| 84 | [Piperidine ring fragment] |

| 71 | [C₅H₁₁]⁺ |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry offers a powerful avenue for investigating the structural and electronic properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict the optimized geometry, spectroscopic properties, and other electronic features of this compound with a high degree of accuracy.

By utilizing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the equilibrium geometry of the molecule can be determined. These calculations can confirm the chair conformation of the piperidine ring and the preferred orientation of the pentyloxy substituent (axial vs. equatorial). The calculated bond lengths, bond angles, and dihedral angles from the optimized structure provide a detailed three-dimensional picture of the molecule. Furthermore, the predicted spectroscopic data presented in the preceding sections are derived from such DFT calculations, showcasing the predictive power of this theoretical approach in the absence of extensive experimental data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties and reactivity of a chemical compound are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com According to FMO theory, the HOMO acts as an electron donor, making it the primary site for interaction with electrophiles, while the LUMO acts as an electron acceptor, indicating the region susceptible to nucleophilic attack. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

For this compound, computational studies using methods like Density Functional Theory (DFT) can predict the energies and spatial distributions of these orbitals. The HOMO is anticipated to be localized predominantly on the electron-rich heteroatoms: the nitrogen of the piperidine ring and the oxygen of the pentyloxy group, owing to their lone pairs of electrons. The LUMO, conversely, is expected to be distributed more diffusely across the molecule's framework.

A larger HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller energy gap indicates a molecule is more reactive and easily polarizable. Computational models for molecules structurally similar to this compound suggest an energy gap that is characteristic of stable organic compounds.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.75 | LUMO-HOMO energy difference, indicating chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgnih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich), blue indicates areas of most positive potential (electron-poor), and green represents neutral potential. researchgate.netmdpi.com

In the case of this compound, the MEP map would reveal distinct regions of charge concentration.

Negative Potential (Red/Yellow): The most electron-rich areas are expected to be localized around the nitrogen atom of the piperidine ring and the oxygen atom of the pentyloxy ether linkage. These regions, rich in electron density due to lone pairs, are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Electron-deficient regions are primarily associated with the hydrogen atom attached to the piperidine nitrogen (N-H) and, to a lesser extent, the hydrogen atoms on the carbons adjacent to the nitrogen and oxygen atoms. These sites are susceptible to nucleophilic attack.

The MEP analysis provides a chemically intuitive picture of the molecule's charge distribution, complementing the FMO analysis in predicting sites of interaction. chemrxiv.org

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

|---|---|---|

| Around Nitrogen Atom (Lone Pair) | Highly Negative | Site for electrophilic attack; hydrogen bond acceptor |

| Around Oxygen Atom (Lone Pairs) | Negative | Secondary site for electrophilic attack; hydrogen bond acceptor |

| Around N-H Hydrogen | Highly Positive | Site for nucleophilic attack; hydrogen bond donor |

| Alkyl Chain (Pentyl Group) | Near Neutral | Region of low electrostatic reactivity (hydrophobic) |

Prediction of Reactivity Descriptors

Quantum chemical calculations, particularly within the framework of DFT, allow for the determination of various global reactivity descriptors. researchgate.netresearchgate.net These descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. researchgate.net

For this compound, these descriptors can be calculated as follows:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released upon adding an electron.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It signifies resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the energy stabilization upon accepting maximal electron charge from the environment.

These calculated descriptors provide a comprehensive profile of the molecule's electronic behavior and its propensity to engage in chemical reactions.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | -1.25 |

| Electronegativity (χ) | (I+A)/2 | 2.625 |

| Chemical Hardness (η) | (I-A)/2 | 3.875 |

| Chemical Softness (S) | 1/(2η) | 0.129 |

| Electrophilicity Index (ω) | χ²/(2η) | 0.890 |

Stereochemical Analysis and Conformational Landscapes

The piperidine ring is a classic example of a six-membered heterocycle that preferentially adopts a chair conformation to minimize angular and torsional strain. ias.ac.in In this compound, the flexible pentyloxy substituent at the C4 position can occupy either an axial or an equatorial position.

The two primary chair conformers are in equilibrium:

Equatorial Conformer: The pentyloxy group is positioned in the plane of the ring. This conformation is generally the more stable and thus more populated form for bulky substituents, as it avoids unfavorable 1,3-diaxial steric interactions with the axial hydrogens at the C2 and C6 positions. nih.gov

Axial Conformer: The pentyloxy group is positioned perpendicular to the plane of the ring. This conformation is typically higher in energy due to steric hindrance.

Computational methods like molecular mechanics and DFT can be used to calculate the relative free energies (ΔG) of these conformers. nih.gov For this compound, the equatorial conformer is predicted to be the global energy minimum. While chair conformations are dominant, higher-energy twist-boat conformers may also exist in the conformational equilibrium, though their population is generally negligible at room temperature. ias.ac.in The conformational flexibility of the piperidine ring is a key determinant of its biological activity and physical properties. chemrxiv.org

| Conformer | Substituent Position | Predicted Relative Energy (ΔG) | Predicted Population at 298 K |

|---|---|---|---|

| Chair 1 (Equatorial) | Pentyloxy group is equatorial | 0 kcal/mol (Global Minimum) | >95% |

| Chair 2 (Axial) | Pentyloxy group is axial | ~2.0 - 2.5 kcal/mol | <5% |

| Twist-Boat | N/A | >5 kcal/mol | <0.1% |

Protonation State Determination and pKa Prediction

The nitrogen atom in the piperidine ring imparts basic properties to this compound, allowing it to accept a proton (H⁺) to form a positively charged piperidinium (B107235) ion. The tendency of this nitrogen to be protonated is quantified by its pKa value, which is the pH at which the compound exists in a 50:50 equilibrium of its neutral (base) and protonated (conjugate acid) forms. nih.gov

Computational software and predictive models are frequently used to estimate the pKa of drug-like molecules. researchgate.net For this compound, the predicted basic pKa is approximately 10.6. epa.gov This high pKa value is typical for secondary aliphatic amines. researchgate.net

The protonation state of the molecule is pH-dependent:

At a physiological pH of ~7.4, which is significantly lower than the pKa, the compound will be almost entirely in its protonated, cationic form.

In highly basic environments (pH > 11), the neutral, unprotonated form will predominate.

Protonation can influence the conformational equilibrium. For some 4-substituted piperidines with polar groups, the formation of a positive charge on the nitrogen can introduce electrostatic interactions that stabilize the axial conformer relative to the equatorial one. nih.govd-nb.info

| pH Condition | Dominant Species | Charge |

|---|---|---|

| pH < 9 | Protonated (Piperidinium ion) | +1 |

| pH ≈ 10.6 (pKa) | 50% Protonated, 50% Neutral | +0.5 (average) |

| pH > 12 | Neutral (Piperidine) | 0 |

Pharmacological Profiling and Mechanistic Studies of 4 Pentyloxy Piperidine Analogues

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Multi-Target Directed Ligand Design

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders. nih.govresearchgate.net This approach involves designing a single molecule capable of interacting with multiple biological targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to combination therapies. The N-benzylpiperidine core, a structure related to 4-(pentyloxy)piperidine analogues, has been identified as a valuable scaffold in the rational design of MTDLs. researchgate.net

Researchers have successfully designed and synthesized series of N-benzylpiperidine analogues that act as multifunctional inhibitors against key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govresearchgate.net For instance, certain synthesized analogues demonstrated significant and well-balanced inhibitory activity against both AChE and BACE-1. nih.gov The design strategy often involves linking the piperidine (B6355638) core to other pharmacophores to achieve desired interactions with the active or peripheral sites of different enzymes. researchgate.netmedchemexpress.com This modular approach allows for the systematic modification of the molecule to optimize its affinity and activity for each intended target.

Mechanistic Insights into Enzyme Inhibition

The piperidine ring and its substituents play a crucial role in the mechanism of enzyme inhibition. For analogues targeting cholinesterases, the N-benzylpiperidine moiety can position the molecule within the enzyme's active site gorge. Specific interactions, such as displacing propidium (B1200493) iodide from the peripheral anionic site (PAS) of acetylcholinesterase, indicate a binding mode that can interfere with both the catalytic activity of the enzyme and its role in promoting amyloid-β (Aβ) aggregation. nih.govresearchgate.netmedchemexpress.com

Molecular modeling and kinetic studies provide further insights into these inhibitory mechanisms. For example, piperidine derivatives have been shown to act as reversible, competitive inhibitors of enzymes like monoamine oxidase B (MAO-B). mdpi.com Docking studies reveal that the piperidine core can establish key interactions, such as pi-pi stacking with aromatic residues (e.g., Tyrosine) in the enzyme's active site, which stabilizes the enzyme-inhibitor complex. mdpi.com The nature and position of substituents on the piperidine ring can significantly influence the binding affinity and selectivity for different enzymes or receptor subtypes. nih.govacs.org For instance, studies on 3-alkoxy-4-arylpiperidines have explored their inhibitory effects on enzymes like pepsin, demonstrating that these compounds can favor specific enzyme conformations.

Glycolipid Metabolism Enzyme Inhibition

Analogues featuring alkoxy-piperidine structures are of interest for their potential to modulate the activity of enzymes involved in glycolipid metabolism. This is particularly relevant for a class of genetic disorders known as lysosomal storage disorders (LSDs).

Glucosylceramide Synthase (GCS) Inhibitory Potential

Glucosylceramide synthase (GCS) is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. medchemexpress.comresearchgate.net Inhibition of GCS is a therapeutic strategy known as substrate reduction therapy (SRT). While direct studies on this compound are limited in the available literature, related structures such as N-alkylated iminosugars and other piperidine derivatives have been extensively investigated as GCS inhibitors. nih.govnih.gov

For example, piperidine azasugars bearing lipophilic chains have been synthesized and shown to be selective inhibitors of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. nih.gov Although these compounds target GCase rather than GCS, the research highlights the importance of the piperidine core and attached lipophilic chains for interaction with enzymes in the glycosphingolipid pathway. More directly, potent inhibitors of GCS, such as eliglustat (B216) and miglustat, feature structures that, while distinct, underscore the general principle of using small molecules to control glycolipid synthesis. medchemexpress.comnih.gov The design of such inhibitors often involves mimicking the ceramide substrate, where a lipophilic chain, akin to a pentyloxy group, is a critical feature for binding to the enzyme's active site.

Therapeutic Implications for Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by defects in lysosomal function, often leading to the accumulation of undigested substrates and subsequent cellular damage. nih.govnih.gov In glycosphingolipid-related LSDs, such as Gaucher and Fabry disease, the accumulation of glucosylceramide and related lipids is a central pathological feature.

Inhibiting Glucosylceramide Synthase (GCS) through substrate reduction therapy (SRT) is a validated therapeutic approach. nih.gov By slowing the rate of glucosylceramide synthesis, SRT aims to balance the impaired rate of its breakdown, thereby preventing its accumulation in lysosomes. nih.gov This strategy is particularly beneficial for patients with some residual enzyme activity. The development of orally available, small-molecule GCS inhibitors represents a significant advancement in the management of these disorders. medchemexpress.com Compounds that can cross the blood-brain barrier are of particular interest for LSDs with neurological involvement. Therefore, the exploration of alkoxy-piperidine analogues as potential GCS inhibitors holds therapeutic promise for addressing the underlying metabolic imbalance in these debilitating conditions.

Antimicrobial and Antiviral Activities

The piperidine nucleus is a common feature in many compounds exhibiting a broad range of biological activities, including antimicrobial properties.

Antibacterial Spectrum and Efficacy

Various derivatives of piperidine have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that these compounds can exhibit significant inhibitory effects. For example, newly synthesized aminopiperidine derivatives have demonstrated remarkable antimicrobial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov

The efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) disc diffusion assays. Research on a series of novel piperidine derivatives showed that some compounds exhibited strong inhibitory activity against a panel of bacteria including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. academicjournals.orgresearchgate.net The antibacterial potency can be influenced by the specific substituents on the piperidine ring.

| Compound/Analogue Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Piperidine Derivative (Compound 6) | B. subtilis | MIC | 0.75 mg/ml | academicjournals.org |

| Piperidine Derivative (Compound 6) | B. cereus | MIC | 1.5 mg/ml | academicjournals.org |

| Piperidine Derivative (Compound 6) | S. aureus | Inhibition Zone | ≥ 6 mm | academicjournals.org |

| Piperidine Derivative (Compound 6) | E. coli | Inhibition Zone | ≥ 6 mm | academicjournals.org |

| Aminopiperidine Derivatives | MRSA | In vivo efficacy | Identified | nih.gov |

| Aminopiperidine Derivatives | VRE | In vivo efficacy | Identified | nih.gov |

Antifungal Efficacy

Piperidine derivatives have emerged as a promising class of compounds in the development of novel antifungal agents, addressing the growing challenge of fungal resistance to existing treatments. nih.govresearchgate.net Research has demonstrated that incorporating the piperidine moiety into various chemical structures can lead to significant antifungal activity against a range of pathogenic fungi. nih.govmdpi.com

One area of investigation involves the synthesis of thymol (B1683141) derivatives containing a piperidine ring. These compounds have shown remarkable efficacy against plant pathogenic fungi. For instance, specific derivatives exhibited potent in vitro activity against Phytophthora capsici and Sclerotinia sclerotiorum, outperforming commercial fungicides like azoxystrobin. nih.gov Mechanistic studies on these derivatives revealed that they induce morphological changes in fungal mycelia, such as shrinkage and collapse, leading to organelle damage. nih.gov

Another class, 1,5-diarylidene-4-piperidones, has been investigated for its potential against Cryptococcus neoformans, a yeast identified as a critical priority pathogen. Systematic modifications to the structure of these compounds have shown that certain substitutions, such as tetrabutoxy groups, result in potent antifungal activity, surpassing that of the standard antifungal drug fluconazole. mdpi.com Docking studies suggest that these piperidone derivatives may exert their antifungal effect by targeting and inhibiting sterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com

Furthermore, surfactants based on morpholine (B109124) and piperidine have demonstrated antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net The following table summarizes the minimum inhibitory concentration (MIC) values for selected piperidine derivatives against various fungal pathogens.

| Compound Class | Fungal Strain | MIC (µM) | Reference |

| 1,5-diarylidene-4-piperidones | Cryptococcus neoformans | 7.8 - 250 | mdpi.com |

| Piperidine-containing thymol derivatives | Phytophthora capsici | 8.414 - 8.420 (µg/mL) | nih.gov |

| Piperidine-containing thymol derivatives | Sclerotinia sclerotiorum | 12.829 (µg/mL) | nih.gov |

Antiviral Mechanisms (e.g., SARS-COV-2, H5N1, Cytomegalovirus)

The broad biological activity of piperidine derivatives extends to the inhibition of various viruses, including those of significant global health concern.

SARS-CoV-2: Piperidine-4-carboxamides have been identified as inhibitors of human coronaviruses, including SARS-CoV-2 and its variants. One such compound, NCGC2955, and its analogues have demonstrated the ability to inhibit viral replication in different cell lines at low micromolar concentrations. gavinpublishers.com These compounds showed efficacy against the alpha and delta variants of SARS-CoV-2. gavinpublishers.com The mechanism of action for some antiviral piperidine derivatives involves the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for processing viral polyproteins and is a key component of the viral replication and transcription process. nih.govrsc.org

H5N1: Research into novel antiviral agents has shown that certain piperidine-containing compounds are effective against influenza viruses. For example, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and evaluated for their antiviral properties. One compound from this series, FZJ05, showed significant potency against the influenza A/H1N1 strain. nih.gov Similarly, newly synthesized benzothiazolyl-pyridine hybrids containing piperidine have exhibited high inhibitory activity against the H5N1 virus. acs.org The mechanism for some piperidine derivatives against influenza A involves blocking the HA and M2 proton channels. researchgate.net

Cytomegalovirus (CMV): Piperidine-4-carboxamides have also been identified as potent inhibitors of human cytomegalovirus (CMV) replication. nih.govnih.gov A high-throughput screen identified the hit compound NCGC2955, which inhibits CMV at low micromolar concentrations without significant cytotoxicity. nih.gov Studies on analogues of this compound have shown that they inhibit CMV at the late stages of replication. nih.gov These compounds were effective in both human foreskin fibroblasts and primary human hepatocytes. nih.govnih.gov The activity of these piperidine-4-carboxamide analogues was found to be additive when used in combination with the approved anti-CMV drug ganciclovir. nih.gov

| Virus | Compound Class | EC50 / IC50 | Mechanism of Action | Reference |

| SARS-CoV-2 | Piperidine-4-carboxamides | 0.11 - 9.21 µM | Inhibition of viral replication | gavinpublishers.com |

| SARS-CoV-2 | Piperidine derivatives | N/A | 3C-like protease inhibition | nih.gov |

| H5N1 | Benzothiazolyl-pyridine hybrids | 3.669 µM (IC50 vs. SARS-CoV-2) | CoV-3CL protease inhibition | acs.org |

| Influenza A/H1N1 | Piperidine-substituted purines | Lower than ribavirin, amantadine | Not specified | nih.gov |

| Cytomegalovirus | Piperidine-4-carboxamides | 0.21 - 1.99 µM | Inhibition of late-stage replication | nih.gov |

Broader Pharmacological Spectrum of Piperidine Derivatives

Beyond their antimicrobial activities, piperidine-based compounds possess a wide range of pharmacological properties, making them valuable scaffolds in drug discovery for various therapeutic areas.

Analgesic and Anti-inflammatory Properties

The piperidine nucleus is a key pharmacophore in many analgesic agents, most notably in the structure of morphine. tandfonline.com This has inspired the synthesis of numerous piperidine derivatives with the aim of discovering new and effective pain management therapies. Studies have shown that novel derivatives of 4-amino methyl piperidine exhibit excellent analgesic activity, with some compounds showing 100% inhibition in writhing tests. tandfonline.com The mechanism for some of these derivatives involves interaction with the µ-opioid receptor. tandfonline.comnih.gov

Piperidine derivatives are also known to possess anti-inflammatory properties. pcbiochemres.com Their mechanism of action can involve blocking the effects of prostaglandins (B1171923) by inhibiting downstream signaling pathways. nih.gov Certain piperazine (B1678402) and piperidine-containing pyridazine (B1198779) derivatives have demonstrated significant analgesic and anti-inflammatory activity, with some compounds being more potent than aspirin (B1665792) and indomethacin, and importantly, showing no ulcerogenic side effects. pcbiochemres.com

Neuromodulatory Effects

The structural versatility of the piperidine ring allows it to interact with various receptors in the central nervous system (CNS), leading to significant neuromodulatory effects. Piperidine derivatives have been developed as antagonists for histamine (B1213489) H3 and sigma-1 (σ1) receptors, which are involved in a variety of neuromodulatory functions. acs.orgnih.gov Histamine H3 receptors, for instance, modulate the release of several key neurotransmitters, including acetylcholine (B1216132), dopamine, norepinephrine, and serotonin. nih.gov

Compounds that act as dual antagonists for both H3 and σ1 receptors have shown promise in preclinical models of pain, suggesting a potential breakthrough in pain therapy. acs.org Piperine, a naturally occurring piperidine alkaloid from black pepper, and its derivatives have demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects, including preventing neuronal injury and improving cognitive dysfunction. researchgate.netnih.gov

Anti-diabetic and Anti-cancer Potential

Anti-diabetic Potential: The search for new treatments for diabetes mellitus has led to the investigation of piperidine derivatives as potential anti-diabetic agents. nih.govresearchgate.netthailandmedical.news The well-known anti-diabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a piperidine moiety. nih.gov Synthetic piperidine derivatives have shown inhibitory activity against enzymes like α-amylase, which is involved in carbohydrate digestion. nih.govresearchgate.net For example, one novel piperidine derivative demonstrated a 97.30% inhibition of the α-amylase enzyme in vitro, significantly higher than the 61.66% inhibition shown by the standard drug acarbose. nih.gov

Anti-cancer Potential: Piperidine and its derivatives have been extensively studied for their anti-cancer properties. nih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells by activating various molecular pathways. nih.gov For instance, a piperidine derivative synthesized from Tamoxifen, DTPEP, was shown to cause cell cycle arrest and induce apoptosis in breast cancer cells by up-regulating the Bax/Bcl-2 ratio and promoting the release of mitochondrial cytochrome c. nih.gov In prostate cancer cells, another piperidine derivative, Compound 17a, also induced apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov The anticancer activity of piperidine derivatives has been observed across a range of cancers, including breast, prostate, ovarian, and lung cancer. nih.gov

Applications and Future Research Directions for 4 Pentyloxy Piperidine Based Compounds

Development of Novel Therapeutic Agents

The piperidine (B6355638) heterocycle is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. researchgate.netnih.gov Its derivatives have been investigated for numerous pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects. ijnrd.orgpjps.pk The inherent versatility of the 4-(pentyloxy)piperidine structure makes it an attractive starting point for developing novel drugs targeting a range of diseases.

Addressing Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The piperidine nucleus is a key component in drugs developed for neurodegenerative diseases. nih.gov For instance, Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's therapy, features a piperidine moiety. ijnrd.orgresearchgate.net Research into piperidine derivatives for Alzheimer's disease (AD) focuses on multiple pathological hallmarks, including the aggregation of amyloid-β (Aβ) and tau proteins. nih.gov

Compounds incorporating a piperidine ring have been designed to modulate the secretase enzymes that produce Aβ peptides, aiming to selectively reduce the formation of aggregation-prone Aβ42. google.com Furthermore, recent studies have highlighted the potential of 4-(arylethynyl)piperidine derivatives as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau hyperphosphorylation. nih.gov One such inhibitor, compound 81 , demonstrated significant enzymatic and cellular potency, reduced tau phosphorylation in cell models, and improved cognitive function in an animal model of AD. nih.gov This compound also exhibited favorable pharmacokinetic properties and the ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders. nih.gov These findings suggest that the this compound scaffold could be similarly functionalized to target enzymes like OGA, offering a promising strategy for developing new treatments for tauopathies such as Alzheimer's disease.

| Compound Class | Target | Therapeutic Rationale | Key Findings |

| 4-(Arylethynyl)piperidine Derivatives | O-GlcNAcase (OGA) | Inhibition of OGA increases O-GlcNAcylation of tau, reducing its pathological hyperphosphorylation. nih.gov | Compound 81 showed potent OGA inhibition (IC50 = 4.93 nM), reduced tau phosphorylation, and ameliorated cognitive deficits in APP/PS1 mice. nih.gov |

| Carboxy-functional 1,2-disubstituted piperidines | γ-secretase | Modulation of γ-secretase to selectively decrease the production of neurotoxic Aβ(1-42) peptides. google.com | Compounds were developed to selectively inhibit the production of Aβ(1-42), which is associated with plaque formation in AD. google.com |

| Piperazine-Based Compounds | Amyloid-β and Tau | Dual-targeting agents that inhibit the aggregation of both Aβ and tau peptides. nih.gov | Lead compounds inhibited and disaggregated both Aβ42 and AcPHF6 (a tau fragment) and demonstrated neuroprotective properties in cell models. nih.gov |

Strategies for Pain Management

The 4-phenylpiperidine (B165713) structure is a classic pharmacophore for opioid analgesics, found in well-known drugs like meperidine and fentanyl. nih.govpainphysicianjournal.com Research in this area involves the synthesis of novel piperidine derivatives to achieve potent analgesic effects with improved safety profiles. nih.gov Modifications to the piperidine scaffold are aimed at modulating affinity for opioid receptors (mu, delta, and kappa) to optimize pain relief while minimizing adverse effects like respiratory depression. painphysicianjournal.comnih.gov

One strategy involves the isosteric replacement of the phenyl group with various heteroaryl substituents, which has led to the development of 4-heteroaryl-4-anilidopiperidines. nih.gov A compound from this class, 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine (48) , displayed high analgesic potency and a better safety profile concerning cardiovascular and respiratory function compared to fentanyl and alfentanil. nih.gov Another approach explores ring-expanded analogues, such as 4-(propananilido)perhydroazepines, which have been shown to retain significant analgesic potency. nih.gov These studies underscore the principle that structural modifications to the core piperidine ring and its substituents can fine-tune pharmacological activity. The this compound scaffold could serve as a foundation for a new class of analgesics, where the pentyloxy group could influence receptor binding and pharmacokinetic properties, potentially leading to agents with a desirable balance of efficacy and safety.

Anti-infective Drug Development

The piperidine scaffold is also a valuable template for the development of anti-infective agents. ijnrd.org Screening of compound libraries has identified piperidinol-based molecules with promising activity against Mycobacterium tuberculosis. nih.gov Subsequent optimization through parallel synthesis led to the creation of derivatives with enhanced anti-tuberculosis activity, although in vivo side effects highlighted the need for further refinement. nih.gov

Design of Advanced Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and identifying drug targets. The piperidine scaffold can be engineered to create such probes. For instance, the xanthene-9-spiro-4'-piperidine nucleus has been used as a probe to explore the structural requirements for opiate activity. nih.gov By introducing specific functional groups onto this rigid scaffold, researchers were able to investigate structure-activity relationships and the conformational effects of the piperidine ring on mu-opiate agonist activity. nih.gov

A more advanced application is the development of photoaffinity labeling (PAL) probes, which are used to covalently label and identify the protein targets of a bioactive compound. unimi.it Researchers have designed and synthesized novel PAL probes based on a hydroxylamine (B1172632) scaffold that also incorporates a piperidine or piperazine (B1678402) moiety. These probes contain a photoreactive group (like diazirine) for covalent attachment and a bioorthogonal handle (like a terminal alkyne) for subsequent detection or enrichment. unimi.it This approach allows for the confident identification of a drug's molecular target within a complex biological system. The this compound structure could be readily adapted for this purpose by incorporating a photoreactive group and a reporter tag, enabling its use as a chemical probe to investigate new biological targets.

Considerations for Clinical Translation

The translation of a promising compound from preclinical research to clinical application is a complex process with many considerations. For this compound-based compounds, a primary focus would be on optimizing the structure to achieve a balance of high potency at the desired target and minimal off-target activity to reduce potential side effects. nih.gov

Pharmacokinetic properties are paramount. This includes ensuring adequate absorption, distribution, metabolism, and excretion (ADME). For neurodegenerative diseases, the ability of a compound to penetrate the blood-brain barrier is a critical prerequisite. nih.gov The lipophilicity imparted by the pentyloxy group in this compound could influence this property. Extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies would be necessary to refine the molecule's characteristics. The development of a robust and scalable synthetic route is also a crucial consideration for ensuring the commercial viability of any potential drug candidate. mdpi.comnih.gov

Emerging Research Avenues and Methodological Advancements

Future research on this compound derivatives will likely capitalize on methodological advancements in organic synthesis and computational chemistry. Modern synthetic methods, such as catalytic hydrogenation of pyridine (B92270) precursors and various intramolecular cyclization strategies (e.g., reductive hydroamination), offer efficient and stereoselective routes to construct substituted piperidine rings. mdpi.comnih.gov These techniques enable the rapid generation of diverse libraries of this compound analogs for biological screening.

Emerging research avenues may involve targeting novel biological pathways previously unexplored with piperidine-based compounds. The use of computational tools, such as molecular docking and dynamics simulations, can guide the rational design of new derivatives with enhanced affinity and selectivity for their targets. drexel.edu Furthermore, there is growing interest in developing multi-target ligands that can simultaneously modulate several key proteins involved in a complex disease, such as the dual inhibition of amyloid and tau aggregation in Alzheimer's disease. nih.gov The this compound scaffold provides a flexible platform for the design of such multi-functional molecules, opening up new frontiers for therapeutic intervention.

Q & A

Q. What are the standard synthetic routes for 4-(Pentyloxy)piperidine, and what key reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where piperidine reacts with pentyl bromide or pentyl tosylate in an alkaline medium (e.g., potassium carbonate or sodium hydroxide). Key reaction conditions include:

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to enhance reactivity .

- Temperature : Reactions are conducted at 60–80°C for 12–24 hours to maximize yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use chiral phase-transfer catalysts (e.g., cinchona alkaloids) in asymmetric synthesis to control stereochemistry .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

- Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures in solvents that favor selective crystallization of the desired enantiomer .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate using H/C NMR, IR, and high-resolution mass spectrometry (HRMS). For ambiguous peaks (e.g., overlapping signals), use 2D NMR techniques (COSY, HSQC) to assign structural motifs .

- Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values for proposed structures .

- X-ray Crystallography : Resolve complex stereochemical ambiguities by growing single crystals in slow-evaporation setups (e.g., using ethanol/water mixtures) .

Q. How can this compound be functionalized for pharmacological studies, and what reaction mechanisms dominate?

- Methodological Answer :

- N-Functionalization : React with electrophiles (e.g., alkyl halides or acyl chlorides) under basic conditions to introduce substituents at the piperidine nitrogen. Monitor reaction progress via TLC (silica gel, UV detection) .

- Oxidation/Reduction : Use oxidizing agents (e.g., m-CPBA) to form N-oxides or reducing agents (e.g., NaBH) to modify the pentyloxy chain. Mechanistic studies (e.g., radical trapping experiments) can confirm reaction pathways .

- Cross-Coupling Reactions : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.